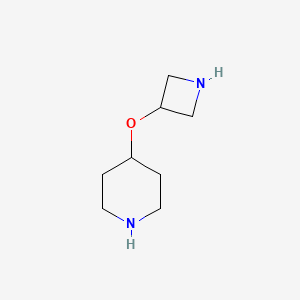
4-(アゼチジン-3-イルオキシ)ピペリジン
概要
説明
“Piperidine, 4-(3-azetidinyloxy)-” is an intermediate compound . Piperidine itself is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .
Synthesis Analysis
Piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . A recent scientific literature review summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The authors combine three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structural assignments and conformational analysis of the compounds were established based on spectral studies .
Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .
科学的研究の応用
抗がん剤開発
「4-(アゼチジン-3-イルオキシ)ピペリジン」を含むピペリジン誘導体は、抗がん剤としての可能性が研究されています。 これらの化合物は、乳がん、前立腺がん、結腸がん、肺がん、卵巣がんなど、さまざまな癌細胞株に対して活性があることが示されています . そのメカニズムには、STAT-3、NF-κB、PI3k/Aκt、JNK/p38-MAPKなどの重要なシグナル伝達経路の調節が含まれ、これらの経路は癌細胞の生存と増殖に不可欠です .
神経薬理学
神経薬理学研究では、ピペリジン誘導体は、中枢神経系への潜在的な影響について研究されています。 これらの化合物は、さまざまな神経伝達物質系と相互作用する能力があるため、アルツハイマー病などの神経変性疾患の治療薬の開発に役立つ可能性があります .
抗菌作用
ピペリジン誘導体の抗菌特性により、新しい抗生物質の開発候補となっています。 これらの化合物は、さまざまな細菌株や真菌株に対して試験されており、薬剤耐性感染症の対策として有望視されています .
鎮痛剤と抗炎症薬
ピペリジン化合物は、鎮痛作用と抗炎症作用について調査されています。 これらの化合物は、新しい鎮痛剤と抗炎症薬の開発につながる可能性があり、現在の選択肢よりも副作用が少ない可能性があります .
循環器研究
循環器研究では、「4-(アゼチジン-3-イルオキシ)ピペリジン」誘導体は、心臓病の研究に使用される可能性があります。 これらの化合物は、心臓機能の理解と、高血圧などの疾患を治療する薬剤の開発に役立つ可能性があります .
薬物動態学と薬物送達
これらの化合物は、バイオエンハンサーとして作用することで、薬物のバイオアベイラビリティを高めることができます。 これらの化合物は、他の医薬品の吸収と有効性を向上させ、薬物送達システムにおいて貴重な存在となっています .
抗ウイルスおよび抗マラリア研究
ピペリジン誘導体は、抗ウイルスおよび抗マラリア活性についても研究されています。 これらの化合物は、ウイルス感染症とマラリアの新しい治療法につながる可能性があり、これらの疾患に対するより効果的な治療法の必要に応えています .
化学合成と創薬
最後に、「4-(アゼチジン-3-イルオキシ)ピペリジン」は、幅広い合成化合物を合成するためのビルディングブロックとして、化学合成に使用されます。 その汎用性により、創薬プロセスにおける重要な成分となり、新しい医薬品の開発に役立ちます .
作用機序
Target of Action
Azetidine derivatives are known to exhibit a variety of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It is presumed that piperidine compounds interact with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been described, involving reactions such as the dbu-catalysed horner–wadsworth–emmons reaction and aza-michael addition with nh-heterocycles .
Result of Action
Azetidine derivatives are known to exhibit a variety of biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.
Safety and Hazards
将来の方向性
Piperidines are frequently found in natural products and are of importance to the pharmaceutical industry. A generally useful asymmetric route to enantiomerically enriched 3-substituted piperidines remains elusive . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化学分析
Biochemical Properties
Piperidine, 4-(3-azetidinyloxy)- plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between Piperidine, 4-(3-azetidinyloxy)- and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the modulation of its activity. Additionally, Piperidine, 4-(3-azetidinyloxy)- has been observed to interact with other biomolecules such as transport proteins, influencing their function and stability .
Cellular Effects
The effects of Piperidine, 4-(3-azetidinyloxy)- on cellular processes are diverse and depend on the type of cells involved. In various cell types, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Piperidine, 4-(3-azetidinyloxy)- can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, Piperidine, 4-(3-azetidinyloxy)- has been shown to impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of action of Piperidine, 4-(3-azetidinyloxy)- involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including enzymes and receptors. For example, Piperidine, 4-(3-azetidinyloxy)- can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidine, 4-(3-azetidinyloxy)- can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of Piperidine, 4-(3-azetidinyloxy)- on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained effects on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of Piperidine, 4-(3-azetidinyloxy)- vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects on cellular function and metabolism . At higher doses, Piperidine, 4-(3-azetidinyloxy)- can produce toxic or adverse effects, including disruptions in cellular homeostasis and increased oxidative stress . Threshold effects have also been observed, where specific dosages are required to achieve desired outcomes without causing toxicity .
Metabolic Pathways
Piperidine, 4-(3-azetidinyloxy)- is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the body . Additionally, Piperidine, 4-(3-azetidinyloxy)- can affect the activity of cofactors involved in metabolic reactions, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of Piperidine, 4-(3-azetidinyloxy)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cells, Piperidine, 4-(3-azetidinyloxy)- can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Piperidine, 4-(3-azetidinyloxy)- plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, Piperidine, 4-(3-azetidinyloxy)- may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
4-(azetidin-3-yloxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHLZMQGSBUWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)











![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)
